6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one
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Overview
Description
6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Scientific Research Applications
6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-HIV, anticancer, and antimicrobial agent.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antioxidant properties.
Industry: Utilized in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes like DNA gyrase and COX, leading to its antimicrobial and anti-inflammatory effects . The trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as warfarin and dicoumarol. What sets 6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one apart is its unique trifluoromethyl group, which imparts distinct chemical and biological properties . This group enhances the compound’s stability and bioavailability compared to other coumarins .
Properties
IUPAC Name |
6-hydroxy-7-methyl-4-[[3-(trifluoromethyl)anilino]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c1-10-5-16-14(8-15(10)23)11(6-17(24)25-16)9-22-13-4-2-3-12(7-13)18(19,20)21/h2-8,22-23H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEKLFCDHMMMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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